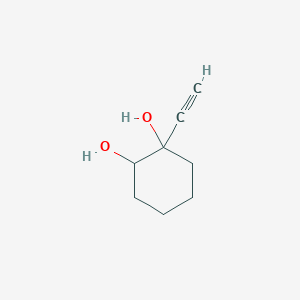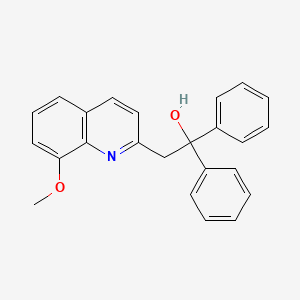
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol typically involves the condensation of 8-methoxyquinoline with benzophenone derivatives. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.
Major Products Formed
Oxidation: Formation of 2-(8-methoxyquinolin-2-yl)-1,1-diphenylketone.
Reduction: Formation of 2-(8-methoxyquinolin-2-yl)-1,1-diphenylethane.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is often mediated through the quinoline ring and the hydroxyl group, which can coordinate with the metal ions. The compound’s ability to form stable complexes with metal ions makes it useful in various analytical and diagnostic applications.
類似化合物との比較
Similar Compounds
- 2-(8-Hydroxyquinolin-2-yl)-1,1-diphenylethanol
- 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylmethanol
- 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylketone
Uniqueness
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol is unique due to its specific structural features, such as the presence of both a methoxy group and a hydroxyl group on the quinoline ring. This combination allows for versatile chemical reactivity and the formation of stable metal complexes, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
55484-40-7 |
|---|---|
分子式 |
C24H21NO2 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-(8-methoxyquinolin-2-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C24H21NO2/c1-27-22-14-8-9-18-15-16-21(25-23(18)22)17-24(26,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,26H,17H2,1H3 |
InChIキー |
AGFDYDFEKIYPSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
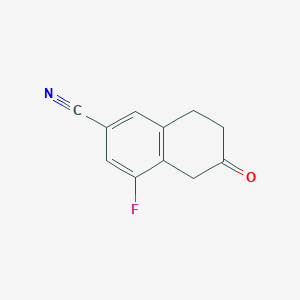
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
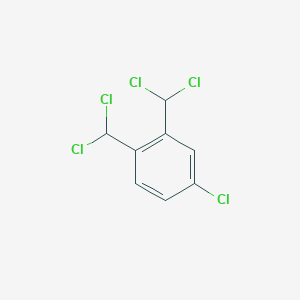
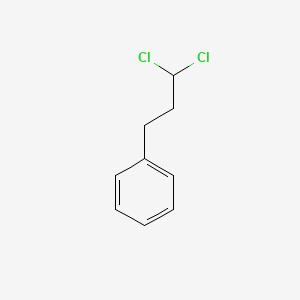
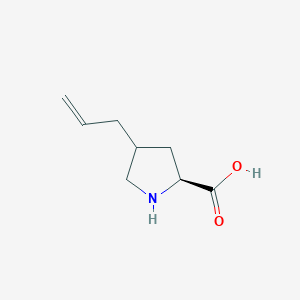
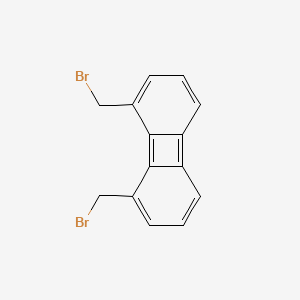
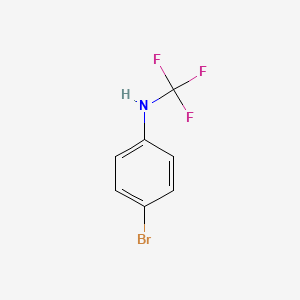
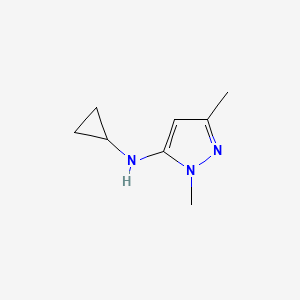
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
